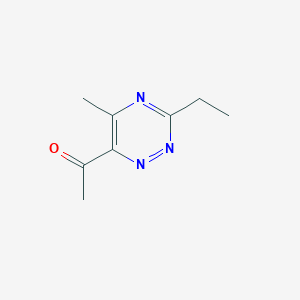

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid

Vue d'ensemble

Description

The compound of interest, (S)-3-Amino-3-(thiophen-2-yl)propanoic acid, is not directly studied in the provided papers. However, the papers do discuss a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, which is an amino acid with significant roles in methylation, detoxication, and antioxidation, and is useful in the pharmaceutical and food industries. The compound is also known for its physiological and biochemical functionalities, particularly in the context of tryptophan, a complex amino acid with a wide range of general-purpose functions .

Synthesis Analysis

The synthesis of the related compound involves dissolving (S)-2-amino-3-(1H-indol-3-yl)propanoic acid in acetic acid, followed by stirring under reflux for 10 minutes. After cooling and filtration, the filtrate is left at room temperature for 10 days, allowing natural evaporation to produce colorless single crystals suitable for X-ray analysis .

Molecular Structure Analysis

The molecular structure of the related compound is monoclinic, with the asymmetric unit containing one molecule of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, one acetic acid, and one water molecule. The indole ring within the structure is essentially planar, and the overall geometry is similar to other related compounds .

Chemical Reactions Analysis

The crystal structure of the related compound is stabilized by hydrogen bonds. Protonated nitrogen atoms interact with the anions of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, acetic acid, and water molecules through N-H···O hydrogen bonds. Additionally, water molecules participate in the stabilization through C-H···O, O-H···O, and N-H···O hydrogen bonds .

Physical and Chemical Properties Analysis

The crystallographic data for the related compound reveals a monoclinic crystal system with specific lattice parameters. The crystallographic analysis was performed using Mo Kα radiation, and the crystal structure was determined using various software programs for data collection and handling .

Applications De Recherche Scientifique

Synthesis and Binding Studies

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid has been utilized in the synthesis of novel Pt(II)-complexes, which have shown potential in binding to RNA biomedical targets. These complexes exhibit cytotoxic activity on cancer cells, highlighting their relevance in anticancer research (Riccardi et al., 2019).

Improved Preparation Methods

Research has also focused on the improved preparation methods of racemic 2-amino-3-(heteroaryl)propanoic acids, predominantly featuring a thiophene nucleus. These methods are important for facilitating the synthesis of compounds for further research applications (Kitagawa et al., 2004).

Asymmetric Biocatalysis

In the field of drug research, asymmetric biocatalysis using compounds like S-3-amino-3-phenylpropionic acid, a relative of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid, has been explored. This process is significant for the preparation of enantiopure compounds, essential in pharmaceuticals (Li et al., 2013).

Synthesis of Derivatives

There has been considerable focus on synthesizing derivatives of 3-(thiophen-2-yl) amino propanoic acids and exploring their biological activities. These studies contribute to the development of new therapeutic agents with potential antimicrobial and anti-inflammatory properties (Mickevičius et al., 2013).

Synthesis of Salts and Derivatives

Further research has involved the synthesis of salts and derivatives of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, providing a foundation for the manufacture of native drugs and contributing to pharmaceutical advancements (Safonov et al., 2017).

Safety And Hazards

“(S)-3-Amino-3-(thiophen-2-yl)propanoic acid” is classified as a hazardous substance. It is highly flammable and harmful if swallowed . It can cause serious eye irritation and is harmful to aquatic life with long-lasting effects . Safety precautions include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

Orientations Futures

Thiophene-based analogs, such as “(S)-3-Amino-3-(thiophen-2-yl)propanoic acid”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further and developing new synthesis methods for these compounds .

Propriétés

IUPAC Name |

(3S)-3-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAYLYLPTPXESE-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275837 | |

| Record name | (S)-3-Amino-3-(thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid | |

CAS RN |

131829-50-0 | |

| Record name | (S)-3-Amino-3-(thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)

![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)

![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)